

Spectroscopic Profile of Tetrahydrothiopyran-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tetrahydrothiopyran-4-carbonitrile** (CAS No: 195503-40-3, Molecular Formula: C₆H₉NS, Molecular Weight: 127.21 g/mol). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for the characterization of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Tetrahydrothiopyran-4-carbonitrile**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Tetrahydrothiopyran-4-carbonitrile** (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.10 - 3.25	m	1H	H4
~ 2.80 - 2.95	m	4H	H2, H6
~ 2.10 - 2.25	m	4H	H3, H5

Table 2: Predicted ^{13}C NMR Data for **Tetrahydrothiopyran-4-carbonitrile** (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 120	$\text{C}\equiv\text{N}$
~ 35 - 40	C4
~ 30 - 35	C2, C6
~ 25 - 30	C3, C5

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Tetrahydrothiopyran-4-carbonitrile**

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2950 - 2850	Medium - Strong	C-H (aliphatic) stretching
~ 2245	Strong, Sharp	$\text{C}\equiv\text{N}$ stretching[1][2]
~ 1450	Medium	CH_2 scissoring
~ 1250	Medium	C-S stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Tetrahydrothiopyran-4-carbonitrile** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
127	Moderate	[M] ⁺ (Molecular Ion)
100	High	[M - HCN] ⁺
83	Moderate	[M - CS] ⁺
55	High	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Tetrahydrothiopyran-4-carbonitrile** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3]
- **¹H NMR Acquisition:** The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.
- **¹³C NMR Acquisition:** The proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.[3]

Infrared (IR) Spectroscopy

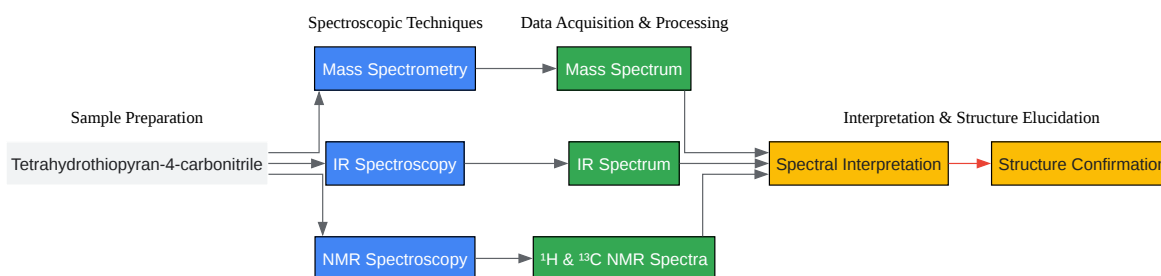
- **Sample Preparation:** A small amount of solid **Tetrahydrothiopyran-4-carbonitrile** is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.^[4]
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet or the empty KBr plate is recorded and automatically subtracted from the sample spectrum. 32 scans are typically co-added to improve the signal-to-noise ratio.
- **Data Presentation:** The spectrum is presented as a plot of percentage transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** Electron Ionization (EI) is employed, where the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[5][6]} This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- **Data Interpretation:** The molecular ion peak ($[M]^+$) confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.^{[7][8]}

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of **Tetrahydrothiopyran-4-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Caption: Structure of **Tetrahydrothiopyran-4-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of Tetrahydrothiopyran-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071359#spectroscopic-data-for-tetrahydrothiopyran-4-carbonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com